molecular formula C14H23BN2O4S B1375688 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide CAS No. 1083326-57-1

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

Cat. No. B1375688
M. Wt: 326.2 g/mol
InChI Key: HCDKDEUPWQAYFF-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. It also contains a propane-2-sulfonamide group, which is a sulfonamide group attached to the second carbon of a propane chain. The compound also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester group. Boronic esters are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the boronic ester and sulfonamide groups. The boronic ester could undergo coupling reactions with various nucleophiles in the presence of a transition metal catalyst . The sulfonamide group could potentially be hydrolyzed to give a sulfonic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general predictions can be made based on these groups: for example, the compound is likely to be solid at room temperature . It may also have significant polarity due to the presence of the sulfonamide and boronic ester groups .

Scientific Research Applications

Structural and Conformational Analysis

  • N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide has been a subject of research for its structural and conformational properties. Studies have synthesized boric acid ester intermediates with benzene rings and confirmed their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are further calculated using density functional theory (DFT) and compared with the X-ray diffraction values, indicating consistency between DFT-optimized structures and single crystal X-ray diffraction data. These studies also delve into molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing physicochemical properties through DFT analysis (Huang et al., 2021) (Huang et al., 2021).

Study of Molecular Reactivity and Stability

  • The compound has also been studied for its molecular reactivity and stability. For instance, the structure of a pyridin-2-ylboron derivative was analyzed, revealing differences in the orientation of the dioxaborolane ring concerning the pyridine ring and in the bond angles of the BO(2) group. Such structural differences correlate with the chemical reactivity and stability of the compounds, providing insights into their chemical behavior. These studies include ab initio calculations of HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) based on known crystal structures, corresponding to the observed differences during chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Characterization

  • The synthesis and characterization of derivatives of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide, along with their molecular structures, have been extensively studied. These studies involve the synthesis of compounds through various methods, including rhodium-catalyzed hydroboration and Pd-catalyzed borylation. The structural characterization includes X-ray diffraction studies and DFT calculations, providing comprehensive insights into the molecular structure and properties of these compounds (Coombs et al., 2006) (Takagi & Yamakawa, 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research could involve studying its biological activity, pharmacokinetics, and toxicity. If it’s being used as a building block in organic synthesis, future research could involve developing new reactions that use this compound .

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDKDEUPWQAYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745306
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

CAS RN

1083326-57-1
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
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N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

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